3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core, which can be achieved through the cyclization of appropriate precursors. The introduction of the benzenesulfonyl group is usually carried out via sulfonylation reactions, while the chloro substituent can be introduced through chlorination reactions. The final step involves the coupling of the triazoloquinazoline core with the N-[4-(propan-2-yl)phenyl]amine moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a subject of interest for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of functional groups. The presence of the benzenesulfonyl group and the chloro substituent imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15(2)16-8-11-18(12-9-16)26-22-20-14-17(25)10-13-21(20)30-23(27-22)24(28-29-30)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCTMZUDICDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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